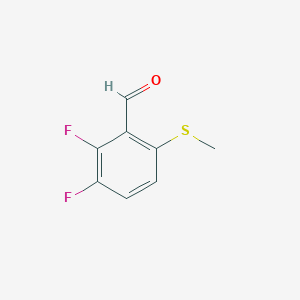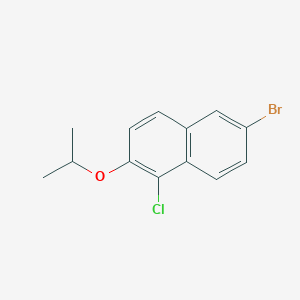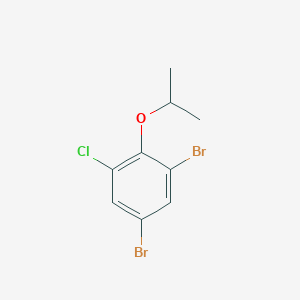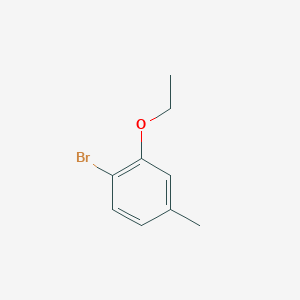
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride
Overview
Description
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1394291-56-5 . It has a molecular weight of 311.05 and its IUPAC name is 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is 1S/C11H13BrClN.ClH/c12-10-4-3-9 (11 (13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 311.05 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of Dithiolium Derivatives : Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized using substituted a-bromopropiophenones and pyrrolidinium pyrrolidine-1-carbodithioate. These compounds show potential in the development of new chemicals with unique properties (Sarbu et al., 2019).
Biochemical and Pharmaceutical Research
- Antimicrobial Activity : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been studied. These derivatives exhibit significant bacteriostatic and antituberculosis activity, highlighting their potential in medical applications (Miszke et al., 2008).
Chemical Reaction and Synthesis Mechanisms
Hydrolysis of Aryltellurium Trichlorides : The hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones has been explored. This study aids in understanding the reaction mechanisms and potential applications in synthesizing organometallic compounds (Misra et al., 2011).
Organic Synthesis : Pyridine hydrochloride, including derivatives like 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride, is utilized in the synthesis of chloro compounds from bromo derivatives, demonstrating its role in organic chemical synthesis (Mongin et al., 1996).
Synthesis of Insecticide Intermediates : It has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, demonstrating its utility in agrochemical synthesis (Wen-bo, 2011).
Ring Halogenations in Chemistry : Its derivatives are used in ring halogenations of polyalkylbenzenes, a fundamental reaction in organic chemistry (Bovonsombat & Mcnelis, 1993).
Development of Pyrrolidine Derivatives
Pyrrolidine Derivatives Synthesis : Pyrrolidine derivatives, like 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride, are synthesized through condensation reactions. These derivatives are crucial in various fields including pharmaceuticals and material science (Anderson & Liu, 2000).
Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives : Synthesis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives has been researched for their potential antibacterial properties, indicating its use in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as anthranilamides . These are aromatic compounds containing a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN.ClH/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMDMYIKEXLAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



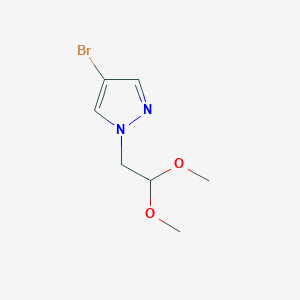
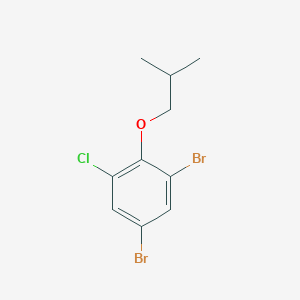


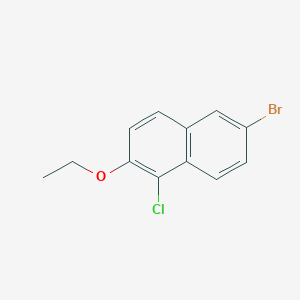
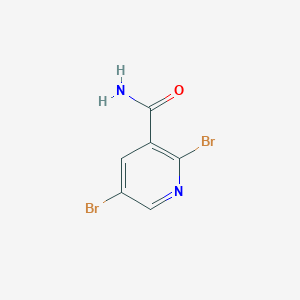
![4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride](/img/structure/B3237742.png)
